methyl (5S)-5,6-dihydroxy-4-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5S)-5,6-dihydroxy-4-oxohexanoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S)-5,6-dihydroxy-4-oxohexanoate typically involves the use of starting materials that contain the necessary functional groups. One common synthetic route includes the oxidation of a precursor compound followed by esterification. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the esterification step may require acidic catalysts like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (5S)-5,6-dihydroxy-4-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl (5S)-5,6-dihydroxy-4-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (5S)-5,6-dihydroxy-4-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes such as energy production and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5S)-5-hydroxy-4-oxohexanoate
- Methyl (5S)-5,6-dihydroxy-4-oxopentanoate
Uniqueness
Methyl (5S)-5,6-dihydroxy-4-oxohexanoate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62797-08-4 |
---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl (5S)-5,6-dihydroxy-4-oxohexanoate |
InChI |
InChI=1S/C7H12O5/c1-12-7(11)3-2-5(9)6(10)4-8/h6,8,10H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
SBLWCDQWIUTZCA-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)CCC(=O)[C@H](CO)O |
Canonical SMILES |
COC(=O)CCC(=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.